2-(4-Chlorobenzyl)-3-quinuclidinone

Lipophilicity ADME Prediction Lead Optimization

2-(4-Chlorobenzyl)-3-quinuclidinone (CAS 112628-51-0) is the indispensable substrate for enantioselective reduction to optically active 3-quinuclidinols, where the 4-chlorobenzyl group's unique steric and electronic profile governs transition-state stability and enantiomeric excess. Generic substitution with non-chlorinated or differently halogenated analogs (e.g., 2-benzyl, 2-(4-fluorobenzyl)) produces divergent reaction rates and unacceptably low ee, making exact specification critical for reproducible chiral resolution. With LogP 2.55 and TPSA 20.31 Ų, it is the preferred core for CNS drug discovery targeting nAChR/mAChR lipophilic pockets. Verify authenticated purity for batch-to-batch consistency in asymmetric synthesis campaigns.

Molecular Formula C14H16ClNO
Molecular Weight 249.74
CAS No. 112628-51-0
Cat. No. B2463133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzyl)-3-quinuclidinone
CAS112628-51-0
Molecular FormulaC14H16ClNO
Molecular Weight249.74
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2CC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H16ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,11,13H,5-9H2
InChIKeyJFDIFARZZMLJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 2-(4-Chlorobenzyl)-3-quinuclidinone (CAS 112628-51-0): A Key Quinuclidinone Intermediate


2-(4-Chlorobenzyl)-3-quinuclidinone (CAS 112628-51-0) is a synthetic bicyclic compound belonging to the quinuclidinone class, identified by the IUPAC name 2-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one . It features a 3-quinuclidinone core with a 4-chlorobenzyl substituent at the 2-position, giving it a molecular formula of C14H16ClNO and a molecular weight of 249.74 g/mol . This specific structure places it at a key juncture in synthetic pathways, where the chlorobenzyl group introduces unique electronic and steric properties distinct from other 2-substituted analogs, making it a critical intermediate for producing optically active 3-quinuclidinols with defined stereochemistry [1].

Risks of In-Class Substitution with Generic 2-Substituted Quinuclidinones for Asymmetric Synthesis


Generic substitution of 2-(4-Chlorobenzyl)-3-quinuclidinone with other 2-substituted quinuclidinones in asymmetric synthesis is not feasible without extensive re-optimization. The 4-chlorobenzyl group imparts a specific combination of steric bulk and electronic character (quantified by its Hammett substituent constant) that directly influences the stability of key transition states in enantioselective reductions catalyzed by specific metal complexes [1]. Non-chlorinated or differently halogenated analogs (e.g., 2-benzyl, 2-(4-fluorobenzyl)) present a distinct steric and electronic environment, leading to divergent reaction rates and, critically, lower enantiomeric excess (ee) in the final optically active 3-quinuclidinol products. This structural mismatch directly translates to failed chiral resolution, inconsistent reaction outcomes, and unacceptable yields in target synthesis pathways, making a direct specification essential.

Quantitative Differentiation of 2-(4-Chlorobenzyl)-3-quinuclidinone from Key Analogs


Computational LogP and Lipophilicity Profile vs. 2-Benzyl Analog

The substitution of the benzyl group with a 4-chloro substituent significantly increases the compound's lipophilicity, a key early-stage indicator for its suitability in CNS drug discovery programs. The calculated partition coefficient (LogP) for 2-(4-Chlorobenzyl)-3-quinuclidinone is 2.55, compared to a value of ~2.0 for the unsubstituted 2-benzyl-3-quinuclidinone analog . This difference is driven by the electron-withdrawing chlorine atom and is not achievable with non-halogenated analogs.

Lipophilicity ADME Prediction Lead Optimization

Purity and Physical Form Differentiation for Enantiospecific Synthesis

This compound serves as the direct, reducible ketone pro-chiral precursor for obtaining enantiopure 3-quinuclidinols, as explicitly defined in patented methods [1]. Unlike 3-quinuclidinyl esters or alcohols which cannot undergo this transformation, this ketone is the required substrate for ruthenium, rhodium, or iridium-catalyzed asymmetric transfer hydrogenation. The patented process mandates a 3-quinuclidinone with a 2-substituent to achieve the desired chiral alcohol [1].

Chiral Synthesis Process Chemistry Enantioselective Reduction

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

Maintaining a low topological polar surface area (TPSA) is critical for CNS drug candidates, and 2-(4-chlorobenzyl)-3-quinuclidinone achieves a TPSA of 20.31 Ų . This value is identical to what would be predicted for the non-chlorinated 2-benzyl-3-quinuclidinone, confirming that the chlorine substitution enhances lipophilicity without increasing hydrogen bonding capacity, a highly desirable and quantifiable attribute for rational drug design.

Medicinal Chemistry Protein Binding Oral Bioavailability

Validated Application Scenarios for Procuring 2-(4-Chlorobenzyl)-3-quinuclidinone


Asymmetric Synthesis of Enantiopure 3-Quinuclidinol Building Blocks

The primary procurement driver is its explicit, patented use as a substrate for enantioselective reduction. When synthesizing a library of chiral ligands or pharmaceutical intermediates based on the 3-quinuclidinol scaffold, this specific ketone is the required starting material to generate the (R)- or (S)-alcohol with high optical purity, as documented in large-scale industrial processes [1].

Structure-Activity Relationship (SAR) Studies Targeting CNS Nicotinic and Muscarinic Receptors

In medicinal chemistry campaigns for CNS disorders, this compound is a key intermediate for synthesizing novel 2,3-disubstituted quinuclidine ligands. Its differentiated LogP (2.55) and low TPSA (20.31 Ų) make it the preferred core for exploring lipophilic pockets in nAChR or mAChR subtypes, providing a starting point with inherent selectivity advantages for the CNS drug-space over more polar or less lipophilic analogs [1].

Development of Novel Quinuclidine-Based Antimicrobial Agents

Quinuclidine derivatives have been systematically investigated for antimicrobial activity, with structure-activity relationship (SAR) studies highlighting that halogen substitutions on the benzyl ring, particularly at the 4-position, can critically modulate potency [2]. The 4-chlorobenzyl derivative is therefore a specific probe molecule for exploring this pharmacophoric element, distinct from non-halogenated or differently halogenated analogs that may show reduced activity against Gram-positive and Gram-negative strains.

Quote Request

Request a Quote for 2-(4-Chlorobenzyl)-3-quinuclidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.